Home > Products > Screening Compounds P134411 > 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid
4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid - 133602-40-1

4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid

Catalog Number: EVT-3007516
CAS Number: 133602-40-1
Molecular Formula: C13H13NO3
Molecular Weight: 231.251
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[o-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methacrylamide ((S)-MeOPMAM)

Compound Description: (S)-MeOPMAM is an optically active methacrylamide derivative. The research focuses on its radical polymerization under various conditions, including the influence of Lewis acids like rare earth metal trifluoromethanesulfonates. These polymerizations, particularly in the presence of the Lewis acids, yielded polymers with notable isotactic enrichment. The study aimed to understand the polymerization characteristics and chiroptical behavior of the resulting polymers. []

Relevance: This compound shares the 1,3-oxazole ring system with 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid. The study highlights the potential for modifications on the oxazole ring, such as the isopropyl substituent, and explores polymerization behaviors relevant to compounds containing this heterocycle. []

N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine

Compound Description: This compound features a 1,3-oxazoline ring linked to a 1,2,4-triazine core, which is further substituted with two phenyl groups. The study elucidated its crystal structure, revealing a nearly planar oxazoline ring and dihedral angles between the various ring systems. Intramolecular hydrogen bonding influences the molecule's conformation, and intermolecular interactions like C—H⋯O hydrogen bonds and π–π stacking contribute to its crystal packing. []

Relevance: The presence of the 4,5-dihydro-1,3-oxazole ring links this compound to 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid. Notably, this compound incorporates a tert-butyl substituent on the oxazoline ring, expanding the scope of potential structural modifications. []

2,6-Bis[(S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine

Compound Description: This compound, known since 1993, consists of a central pyridine ring substituted at the 2 and 6 positions with (S)-4-benzyl-4,5-dihydro-1,3-oxazole moieties. The study determined its crystal structure, showing the nitrogen atoms of the oxazoline rings pointing in opposite directions and defined dihedral angles between the aromatic rings. []

Relevance: This compound exhibits structural similarity to 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid by incorporating two 4,5-dihydro-1,3-oxazole units. The benzyl substituents on the oxazoline rings and the presence of a pyridine linker instead of a butanoic acid chain showcase modifications that could be explored for structure-activity relationship studies. []

5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole

Compound Description: This compound contains two 1,3-oxazole rings, one of which is substituted with a 4-fluorophenyl group. The crystal structure analysis revealed specific dihedral angles between the central benzene ring and the oxazole rings, as well as between the oxazole rings and their pendant rings. Notably, the fluorine atoms exhibit disorder over two sites within the molecule. The crystal structure is stabilized by C—H⋯F and π–π stacking interactions. []

Relevance: The presence of the 1,3-oxazole ring directly links this compound to 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid. This compound highlights modifications on the oxazole ring, specifically with a phenyl substituent and a 2-(phenyl)phenyl group at the 2-position. []

2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives

Compound Description: This series of compounds features a benzo[d]oxazole moiety connected via a thioether linkage to a substituted pyrazoline ring. These derivatives were designed and synthesized as potential antitubercular agents. The study investigated the impact of various substituents on the phenyl ring attached to the 4,5-dihydropyrazole ring. Compounds with electron-donating substituents displayed increased potency against Mycobacterium tuberculosis. []

1,3‐Oxazol‐4‐yltriphenylphosphonium Salts

Compound Description: This series explores 1,3-oxazole derivatives functionalized with a triphenylphosphonium salt moiety at the 4-position. The study focused on their anticancer activity in vitro against various cancer cell lines. Notably, derivatives with phenyl or 4-methylphenyl substituents at the 2 and 5 positions of the oxazole ring exhibited significant activity. The most active compounds showed potential for disrupting mitochondrial function, suggesting a possible mechanism for inducing cancer cell death. []

Relevance: The core structure of these compounds shares the 1,3-oxazole ring with 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid. The study emphasizes the importance of substituent effects on the oxazole ring for anticancer activity, highlighting areas for further investigation in the context of related compounds. []

Methanesulfonyl Derivatives of Diethyl Esters of 5-(Hydroxyalkylamino)-1,3-oxazol-4-yl-phosphonic Acids

Compound Description: This research focuses on a series of 1,3-oxazole derivatives possessing a phosphonic acid group at the 4-position and a hydroxyalkylamine substituent at the 5-position. The study explored the synthesis and reactivity of these compounds, particularly their transformation into [, ]oxazolo[4,5-c][1,5,2]oxazaphosphepine derivatives. []

Relevance: These compounds are structurally related to 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid through their shared 1,3-oxazole scaffold. The variation in substituents at the 4- and 5-positions of the oxazole ring, specifically the phosphonic acid and hydroxyalkylamine groups, provides insights into the diverse chemical space that can be explored around the core oxazole structure. []

(S)-4-carbamoyl-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Compound Description: This compound, also known as phthaloylisoglutamine, is a hydrolysis product of thalidomide. While thalidomide is known for its teratogenic effects, research suggests that only the (S)-enantiomer exhibits this toxicity, while the (R)-enantiomer has sedative effects. The target protein for thalidomide's teratogenicity is cereblon, an E3 ubiquitin ligase protein. []

2-Dichloromethyl-pyrazolo[1,5-a][1,3,5]triazine derivatives

Compound Description: This series of compounds contains a pyrazolo[1,5-a][1,3,5]triazine core with a dichloromethyl group at the 2-position. The study investigated their vasodilator activity and found that compounds with specific substituents at the 4-position, like furan-2-yl and pyridin-3-yl, showed promising activity. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

Compound Description: This study focused on synthesizing a novel series of oxazolidinone derivatives containing a thieno-pyridine ring system. These compounds were designed and evaluated for their antimicrobial activity against Gram-positive bacteria. The results showed promising activity for several derivatives, particularly the acetyl, methane sulfonamide, and p-toluene sulfonamide derivatives. []

Relevance: Although these compounds belong to the oxazolidinone class, their inclusion is relevant due to the broader focus on heterocyclic compounds with potential antimicrobial properties. This connects to the exploration of diverse biological activities associated with compounds like 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid. []

Dibenz­yl({1-[(4-methyl-2-phenyl-4,5-di­hydro-1,3-oxazol-4-yl)meth­yl]-1H-1,2,3-triazol-4-yl}meth­yl)amine

Compound Description: This compound features a 4,5-dihydro-1,3-oxazole ring linked to a 1,2,3-triazole unit. The study focused on elucidating its crystal structure, revealing an approximate U-shape conformation influenced by intramolecular π–π interactions and hydrogen bonding. []

Relevance: The presence of the 4,5-dihydro-1,3-oxazole ring directly links this compound to 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid. The study highlights structural aspects and potential interactions relevant to understanding the conformational preferences of molecules containing this heterocyclic unit. []

4,4’-[benzene-1,4-diylbis[ethylidenehydrazine-2-ylidene]bis[4-[3,5-di(5-substitutedpyridin-2-yl)-3,3a-dihydro[1,3]thiazolo[4,5-c][1,2]oxazol-6(5H)-yl]-4H-3-yl-1,2,4-triazole-3-thiol] derivatives

Compound Description: This study details the synthesis of a series of complex polyheterocyclic compounds incorporating 1,3-thiazolo[4,5-c][1,2]oxazole units. These compounds were designed and synthesized as potential antimicrobial agents. []

Relevance: The inclusion of these compounds, despite not directly containing a 1,3-oxazole ring, stems from their structural complexity and focus on antimicrobial activity, aligning with the exploration of diverse biological activities associated with compounds like 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid. []

4-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one (3) and 5-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (15)

Compound Description: These compounds, a 1,3-oxazol-5(4H)-one derivative (3) and a 1,3-thiazolidin-4-one derivative (15), were utilized in the synthesis of 1,4-dihydropyridine derivatives. The study explored the reaction of these compounds with primary amines and subsequent transformations to generate a range of heterocyclic compounds. []

Relevance: Compound (3) shares the 1,3-oxazole ring system with 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid, highlighting the versatility of the oxazole moiety in synthetic transformations. While compound (15) belongs to the thiazolidinone class, its inclusion emphasizes the broader context of heterocyclic chemistry and its applications in synthesizing diverse molecules. []

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one (3)

Compound Description: This research focuses on a novel oxazol-5(4H)-one derivative incorporating a 1,3-diphenyl-1H-pyrazole moiety. The study explored its synthesis and various reactions, leading to the preparation of a range of heterocyclic compounds, including hydrazide, imidazolone, triazinone, and oxadiazole derivatives. These compounds were evaluated for their antimicrobial and anticancer activities. []

Relevance: The core structure of this compound shares the 1,3-oxazole ring with 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid, highlighting the potential for introducing diverse substituents and exploring the resulting biological activities of the modified compounds. []

5-(3,3-disubstitutedallylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivatives

Compound Description: This study presents a novel synthetic approach for obtaining donor-acceptor butadiene dyes based on the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with propargylic alcohols. The reaction, carried out in water under microwave irradiation, involves a Meyer-Schuster rearrangement followed by Knoevenagel condensation. []

Relevance: While not directly containing a 1,3-oxazole ring, the inclusion of these butadiene dyes is relevant due to their structural similarities with the broader class of heterocyclic compounds. The study emphasizes the versatility of condensation reactions and the potential for developing new synthetic strategies applicable to compounds like 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid. []

5-phenyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-8(7H)-one

Compound Description: This compound represents a novel, potent, and selective non-competitive antagonist at AMPA/kainate receptors. Its crystal structure reveals a characteristic boat conformation for the seven-membered ring. []

Relevance: Although structurally distinct from 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid, this compound's inclusion highlights the exploration of heterocyclic compounds for their interactions with AMPA/kainate receptors. This provides context for investigating the potential neurological effects of structurally related compounds. []

(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid

Compound Description: This compound features a 1,3-dioxoisoindolin-2-yl unit linked to a butanoic acid chain. The crystal structure reveals a planar conformation for the isoindoline unit and a dihedral angle between this unit and the carboxylate group. Intra- and intermolecular hydrogen bonding contribute to the crystal packing. []

Relevance: While not directly containing a 1,3-oxazole ring, this compound's relevance lies in its structural similarity to 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid, specifically the presence of the butanoic acid chain. This comparison highlights potential modifications and conformational preferences relevant to the target compound. []

Overview

4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid is a chemical compound notable for its structural characteristics and potential applications in medicinal chemistry. It is classified as an oxazole derivative, which is a type of heterocyclic compound featuring both oxygen and nitrogen atoms in a five-membered ring. The molecular formula for this compound is C13H13NO3, with a molecular weight of approximately 231.25 g/mol .

Source

This compound can be sourced from various chemical suppliers and is often utilized in research settings, particularly in studies related to proteomics and drug development .

Classification

4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid falls under the category of small molecules and is primarily classified within organic compounds due to its carbon-based structure. It is recognized for its potential biological activity, making it a subject of interest in pharmaceutical research .

Synthesis Analysis

Methods

The synthesis of 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid typically involves several key steps that include the formation of the oxazole ring followed by the introduction of the butanoic acid moiety. Common synthetic routes may involve:

  1. Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  2. Introduction of Functional Groups: The phenyl group is usually introduced via electrophilic aromatic substitution, while the butanoic acid group can be added through carboxylation reactions.

Technical Details

The reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yield and purity during synthesis. Advanced techniques like continuous flow reactors may be employed to enhance efficiency in industrial settings .

Molecular Structure Analysis

Structure

The molecular structure of 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid consists of a butanoic acid chain attached to a phenyl-substituted oxazole ring. The oxazole ring contributes to the compound's biological activity due to its heterocyclic nature.

Data

Key structural data includes:

  • Molecular Formula: C13H13NO3
  • Molecular Weight: 231.25 g/mol
  • Melting Point: Not explicitly stated in available sources but typically determined through experimental methods during synthesis .
Chemical Reactions Analysis

Reactions

4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid can participate in various chemical reactions typical for carboxylic acids and oxazole derivatives:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Forming amides when reacted with amines.
  3. Nucleophilic Substitution: The oxazole nitrogen can engage in nucleophilic attacks under suitable conditions.

Technical Details

The reactivity of this compound can be influenced by substituents on the oxazole ring and the butanoic acid chain, affecting its potential applications in drug design and development .

Mechanism of Action

Process

The mechanism of action for 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid involves interactions at the molecular level with biological targets. Oxazole derivatives are known to exhibit diverse biological activities that may include:

  1. Enzyme Inhibition: Compounds like this can inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: They may modulate receptor activity affecting various physiological processes.

Data

While specific biochemical pathways affected by this compound are not detailed in available literature, similar compounds have shown interactions through hydrogen bonding and hydrophobic interactions with target proteins .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid include:

  • Appearance: Typically exists as a solid or crystalline form.

Chemical Properties

Chemical properties include:

Relevant Data or Analyses

Data regarding boiling point and melting point are often determined experimentally but are not specified in current references .

Applications

Scientific Uses

4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid has potential applications in various fields:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Proteomics Research: Used as a reagent or probe to study protein interactions and functions.
  3. Biochemical Studies: Investigated for its role in enzyme inhibition or modulation of biological pathways.

This compound exemplifies the importance of oxazole derivatives in drug discovery and development, highlighting their versatility and potential therapeutic applications .

Properties

CAS Number

133602-40-1

Product Name

4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid

IUPAC Name

4-(5-phenyl-1,3-oxazol-2-yl)butanoic acid

Molecular Formula

C13H13NO3

Molecular Weight

231.251

InChI

InChI=1S/C13H13NO3/c15-13(16)8-4-7-12-14-9-11(17-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16)

InChI Key

LGYLNERWPKVLBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.